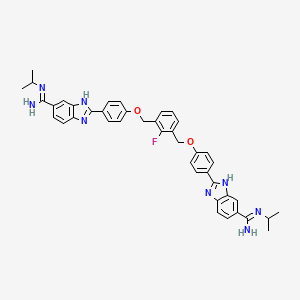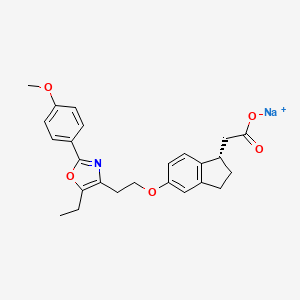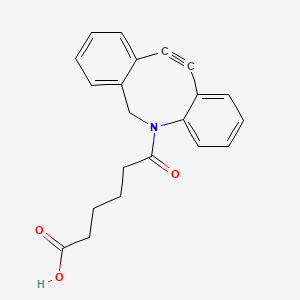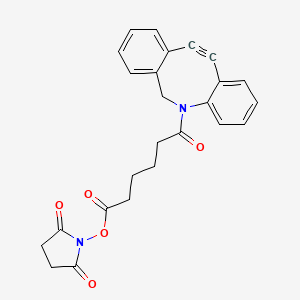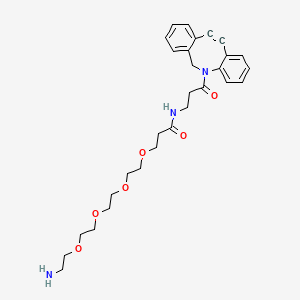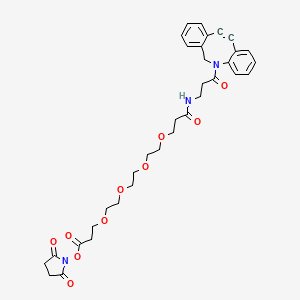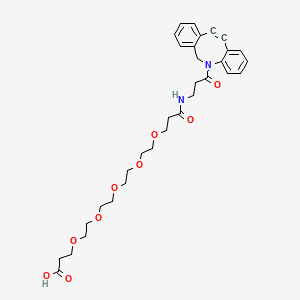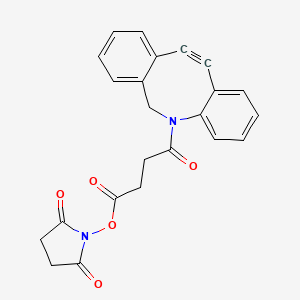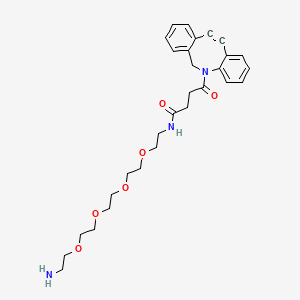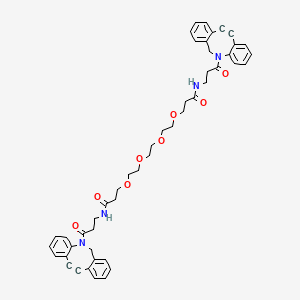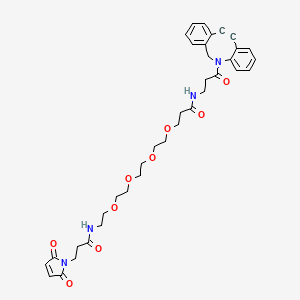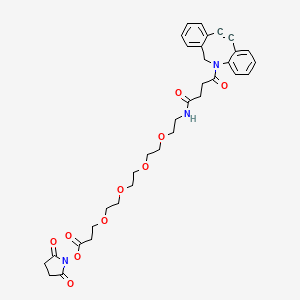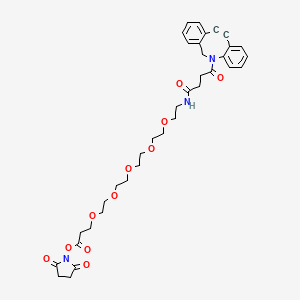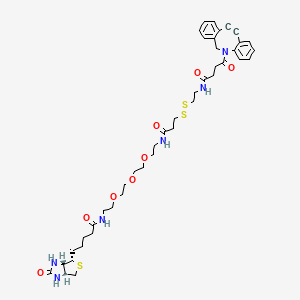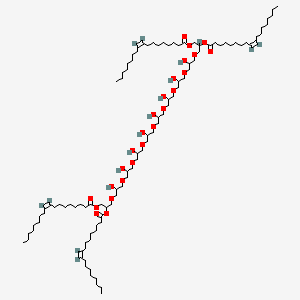
9-Octadecenoic acid (9Z)-, tetraester with decaglycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decaglyceryl tetraoleate is a biochemical.
Wissenschaftliche Forschungsanwendungen
Acid-Catalyzed Transformation in Lipids
A study by Gardner, Nelson, Tjarks, and England (1984) explored the acid-catalyzed transformation of hydroperoxylinoleic acid derivatives. This research found that acid treatment resulted in various products, including epoxyhydroxyoctadecenoic and trihydroxyoctadecenoic acids, with implications in lipid chemistry and metabolism (Gardner et al., 1984).
Enzymatic Synthesis in Bio-lubricant Production
Gumbytė, Kreivaitis, and Baležentis (2015) investigated the enzymatic synthesis of bio-lubricant using 9-Octadecenoic acid and α-propylene glycol. This study determined optimal conditions for esterification and explored the tribological properties of the synthesized bio-lubricants (Gumbytė et al., 2015).
Regio- and Stereochemical Analysis in Linoleic Acid Derivatives
Hamberg (1991) conducted a detailed regio- and stereochemical analysis of trihydroxyoctadecenoic acids derived from linoleic acid hydroperoxides. This research provided a method for analyzing these acids and understanding their formation during the autoxidation of linoleic acid (Hamberg, 1991).
Decarboxylation in Fatty Acid Catalysis
Knothe, Steidley, Moser, and Doll (2017) reported on the decarboxylation of oleic acid, including 9(Z)-octadecenoic acid, using triruthenium dodecacarbonyl as a catalyst. The study revealed valuable insights into the production of hydrocarbons with diesel fuel properties, emphasizing the multifunctionality of the catalyst in various fatty acids (Knothe et al., 2017).
Synthesis and Application in Material Science
Alghunaimi, Alsaeed, Harith, and Saleh (2019) developed a hydrophobic material based on 9-Octadecenoic acid grafted graphene for oil/water separation. This innovative material demonstrated potential in environmental applications, particularly in cleaning oil spills and removing oil contaminants from water (Alghunaimi et al., 2019).
Eigenschaften
CAS-Nummer |
34424-98-1 |
|---|---|
Produktname |
9-Octadecenoic acid (9Z)-, tetraester with decaglycerol |
Molekularformel |
C102H190O25 |
Molekulargewicht |
1816.617 |
IUPAC-Name |
6,10,14,18,22,26,30,34-octahydroxy-4,8,12,16,20,24,28,32,36-nonaoxanonatriacontane-1,2,38,39-tetrayl tetraoleate |
InChI |
InChI=1S/C102H190O25/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-99(111)124-87-97(126-101(113)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)85-122-83-95(109)81-120-79-93(107)77-118-75-91(105)73-116-71-89(103)69-115-70-90(104)72-117-74-92(106)76-119-78-94(108)80-121-82-96(110)84-123-86-98(127-102(114)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)88-125-100(112)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h33-40,89-98,103-110H,5-32,41-88H2,1-4H3/b37-33-,38-34-,39-35-,40-36- |
InChI-Schlüssel |
NGHUOSKIZOQGBY-PMDAXIHYSA-N |
SMILES |
CCCCCCCC/C=C\CCCCCCCC(OCC(OC(CCCCCCC/C=C\CCCCCCCC)=O)COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(OC(CCCCCCC/C=C\CCCCCCCC)=O)COC(CCCCCCC/C=C\CCCCCCCC)=O)O)O)O)O)O)O)O)O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Decaglyceryl tetraoleate; 9-Octadecenoic acid, tetraester with decaglycerol; Polyglyceryl-10 tetraoleate. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



